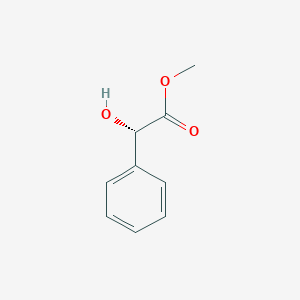

Methyl (S)-(+)-mandelate

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl (2S)-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITATYELQCJRCCK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Kinetics of Methyl S + Mandelate

Gas Phase Elimination Kinetics

The thermal decomposition of methyl mandelate (B1228975) in the gas phase has been identified as a homogeneous, unimolecular reaction that adheres to first-order kinetics. pearson.comresearchgate.netucoz.com This process occurs in the temperature range of 379.5–440 °C and results in the formation of benzaldehyde (B42025), methanol (B129727), and carbon monoxide. pearson.comresearchgate.net

The gas-phase elimination of methyl mandelate proceeds through a concerted, nonsynchronous mechanism involving two distinct steps. researchgate.net Theoretical calculations and experimental data indicate that the decomposition is initiated by an intramolecular interaction. The driving force for the elimination process appears to be the extension of the O-H bond, followed by the migration of the hydroxyl hydrogen to the carbonyl oxygen. pearson.com This leads to the formation of intermediate products before the final stable molecules are produced.

Following its formation, the unstable α-lactone intermediate undergoes a rapid decarbonylation process. pearson.comresearchgate.net This second step of the reaction involves the elimination of a molecule of carbon monoxide from the lactone ring, resulting in the formation of benzaldehyde. pearson.comucoz.com The rapidity of this step confirms that the initial formation of the α-lactone is the rate-determining step for the entire gas-phase thermal decomposition of methyl mandelate. ucoz.com

The rate of the gas-phase elimination of methyl mandelate is independent of the initial pressure of the reactant. pearson.comucoz.com The variation of the rate coefficient (k) with temperature (T) is described by the Arrhenius equation. The experimentally determined equation is:

log k₁ (s⁻¹) = (12.70 ± 0.14) − (206.5 ± 1.9) kJ/mol / (2.303RT) pearson.comresearchgate.net

This equation is valid over a temperature range of 379.5–440 °C. pearson.comresearchgate.net The observed negative entropy of activation suggests a loss of degrees of freedom in the transition state, implying a relatively rigid structure. pearson.com Theoretical calculations using Density Functional Theory (DFT) have been employed to estimate kinetic and thermodynamic parameters, with results showing good agreement with experimental values, particularly when using the PBEPBE functional for energy and enthalpy calculations and the MPW1PW91 functional for entropy of activation. pearson.comresearchgate.net

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 206.5 ± 1.9 kJ/mol |

| Pre-exponential Factor (log A, s⁻¹) | 12.70 ± 0.14 |

| Enthalpy of Activation (ΔH‡) | 200.9 kJ/mol |

| Entropy of Activation (ΔS‡) | -17.0 J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) | 212.4 kJ/mol |

Solution-Phase Reactivity and Transformation Mechanisms

The reactivity of methyl (S)-(+)-mandelate in the solution phase is primarily characterized by the hydrolysis of its ester functional group. This transformation can be catalyzed by either acid or base, leading to the formation of mandelic acid and methanol.

While specific kinetic studies on the hydrolysis of this compound are not extensively detailed in the provided search results, the general mechanisms for acid- and base-catalyzed ester hydrolysis are well-established and can be described.

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the hydrolysis of an ester is a reversible process. The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and forming a tetrahedral intermediate. Subsequent proton transfers lead to the elimination of an alcohol molecule (methanol in this case) and the regeneration of the acid catalyst, yielding the carboxylic acid (mandelic acid). Due to the reversible nature of this reaction, a large excess of water is typically used to drive the equilibrium towards the products.

Base-Catalyzed Hydrolysis (Saponification): The hydrolysis of esters under basic conditions, known as saponification, is an irreversible reaction. A hydroxide (B78521) ion, acting as a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and eliminating an alkoxide ion (methoxide) as the leaving group. The alkoxide is a strong base and subsequently deprotonates the newly formed carboxylic acid (mandelic acid), creating a carboxylate salt and an alcohol (methanol). This final acid-base step is essentially irreversible and drives the entire reaction to completion.

Oxidation Reactions

The oxidation of the secondary alcohol group in this compound is a key transformation, leading to the formation of α-keto esters, which are valuable intermediates in organic synthesis. This process involves the conversion of the hydroxyl group to a carbonyl group.

Formation of Methyl Phenylglyoxylate

The primary product from the oxidation of this compound is Methyl Phenylglyoxylate. This reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon atom. The selective oxidation of α-hydroxy esters like this compound is a critical method for preparing high-value α-keto esters. researchgate.net A kinetic study on the oxidation of various mandelate esters, including the methyl ester, using peroxydisulphate suggested a mechanism involving the formation of a complex between the ester and the oxidant, which then decomposes in a slow step to yield the products. researchgate.net In that specific study, the final products identified were benzaldehyde, the corresponding alcohol (methanol), and carbon dioxide, which implies a decarboxylation step following the initial oxidation under those conditions. researchgate.net However, under milder and more selective catalytic conditions, the reaction can be stopped at the α-keto ester stage, yielding Methyl Phenylglyoxylate.

Catalytic Oxidation Systems

Various catalytic systems have been developed to achieve the efficient and selective oxidation of this compound and related α-hydroxy esters, often using environmentally benign oxidants like molecular oxygen. researchgate.net The choice of catalyst and reaction conditions is crucial to maximize the yield of the desired Methyl Phenylglyoxylate and minimize side reactions.

One reported efficient system consists of a combination of Zinc Nitrate (B79036) (Zn(NO3)2) and Vanadyl Oxalate (B1200264) (VOC2O4) for the catalytic oxidation of α-hydroxy esters with molecular oxygen. researchgate.net This system demonstrated high conversion rates, reaching up to 99% for methyl DL-mandelate. researchgate.net Another study investigated the use of OMS-2-based materials (manganese octahedral molecular sieves) for the catalytic oxidation of similar substrates, highlighting the role of labile lattice oxygen and surface oxygen vacancies in the catalytic activity. researchgate.net Silver(I) ions have also been shown to catalyze the oxidation of mandelate esters by peroxydisulphate. researchgate.net The kinetics of this Ag(I)-catalyzed reaction were found to be first order with respect to the ester and the catalyst. researchgate.net

| Catalyst System | Oxidant | Substrate Example | Conversion/Selectivity | Reference |

| Zn(NO3)2/VOC2O4 | Molecular Oxygen | Methyl DL-mandelate | Up to 99% conversion | researchgate.net |

| Na-doped OMS-2 | Molecular Oxygen | Ethyl lactate (B86563) | 78% conversion, 95% selectivity | researchgate.net |

| Ag(I) | Peroxydisulphate | Mandelate esters | Rate is first order in ester and catalyst | researchgate.net |

Reduction Pathways and Stereospecific Oxygen Rearrangement

The reduction of the carbonyl group in mandelic acid derivatives or rearrangements involving the hydroxyl group represent alternative reaction pathways.

Formation of Phenylethanol Isomers

While direct reduction of the ester group in this compound is a complex process, related compounds can be converted to phenylethanol isomers. For instance, the reduction of acetophenone is a common method to produce racemic 1-phenylethanol (B42297). wikipedia.org Chiral versions of 1-phenylethanol can be synthesized through methods like the asymmetric hydrogenation of acetophenone using Noyori catalysts. wikipedia.org The reduction of the carboxyl group of mandelic acid or the ester group of its derivatives would lead to 1,2-dihydroxy-1-phenylethane (phenylglycol), rather than phenylethanol. The formation of phenylethanol would necessitate a more complex rearrangement or a different starting material.

Styrene (B11656) Oxide Intermediate Formation

The formation of a styrene oxide intermediate from a mandelate derivative is not a direct reduction pathway but rather a theoretical rearrangement. The conversion of styrene oxide to mandelic acid is a known biochemical process. nih.gov For example, styrene monooxygenase catalyzes the epoxidation of styrene to produce (S)-styrene oxide. nih.gov Subsequently, enzymes can hydrolyze styrene oxide to form (R)-1,2-phenylethanediol, which is then oxidized to (R)-mandelic acid. nih.gov

A reverse pathway, from a mandelate derivative to styrene oxide, would involve a complex intramolecular rearrangement. Mechanistic studies on the acid-catalyzed rearrangement of styrene oxide derivatives show they proceed via carbocation intermediates. canterbury.ac.nz It is conceivable that under specific conditions promoting the formation of a carbocation at the benzylic position of this compound, followed by intramolecular attack by the hydroxyl oxygen and subsequent elimination, a styrene oxide-like intermediate could be proposed, although this is not a commonly reported reaction pathway.

Nucleophilic Substitution Reactions

The structure of this compound features a chiral center with a hydroxyl group, which can act as a leaving group, and an ester functionality. Nucleophilic substitution reactions can potentially occur at the chiral carbon atom.

For a nucleophilic substitution to occur at the chiral center, the hydroxyl group must first be converted into a better leaving group, for instance, by protonation in an acidic medium or by converting it into a tosylate or mesylate. libretexts.org Once a good leaving group is in place, a nucleophile can attack the electrophilic carbon.

The mechanism of substitution can be either SN1 or SN2.

SN1 Mechanism: This pathway would involve the departure of the leaving group to form a secondary benzylic carbocation. This carbocation is resonance-stabilized by the adjacent phenyl ring, making an SN1 pathway plausible. The subsequent attack by a nucleophile would lead to a racemic mixture of products, as the nucleophile can attack from either face of the planar carbocation. Such reactions are also prone to carbocation rearrangements if a more stable carbocation can be formed. pressbooks.pub

SN2 Mechanism: This mechanism involves a backside attack by the nucleophile, displacing the leaving group in a single concerted step. This process is known to proceed with an inversion of configuration at the chiral center. libretexts.orglibretexts.org For this compound, an SN2 reaction would lead to the corresponding (R)-product. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com

The competition between SN1 and SN2 pathways depends on factors such as the nature of the leaving group, the strength of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

Enolization and Ketonization Dynamics

The enol isomer of methyl mandelate is a transient, short-lived species that can be generated through the hydration of phenylcarbomethoxycarbene. scite.ai This carbene is produced via flash photolysis of methyl phenyldiazoacetate in an aqueous solution. scite.airesearchgate.net Once formed, the enol rapidly decays back to its more stable carbonyl isomer, methyl mandelate, through a process known as ketonization. scite.airesearchgate.net

The dynamics of this enol-to-keto conversion are influenced by the chemical environment. The rate of ketonization is subject to acid-base catalysis, and studies using solvent isotope effects support the mechanistic understanding of this decay profile. scite.airesearchgate.net A comparison of the ketonization behavior of the enol of methyl mandelate with that of the enol of mandelic acid reveals both similarities and understandable differences, primarily related to the presence of the methyl ester group in the former. scite.ai

Enzymatic Reaction Mechanisms Involving this compound

While this compound is the subject compound, its direct interaction with Mandelate Racemase (MR) is not the primary pathway of enzymatic transformation. The true substrate for MR is the carboxylate anion, (S)-mandelate. ebi.ac.uknih.gov Therefore, for this compound to be involved in the racemization process catalyzed by MR, it must first undergo hydrolysis, typically by an esterase enzyme, to yield (S)-mandelate and methanol. The resulting (S)-mandelate is then able to enter the active site of Mandelate Racemase. The following sections detail the well-characterized mechanism of Mandelate Racemase acting on its substrate, (S)-mandelate.

Mandelate Racemase (EC 5.1.2.2) is an enzyme found in bacteria such as Pseudomonas putida that catalyzes the stereochemical inversion of mandelate, interconverting the (R)- and (S)-enantiomers. ebi.ac.ukwikipedia.org It is a member of the enolase superfamily and utilizes a divalent metal ion, typically Mg²⁺, as a cofactor to facilitate catalysis. nih.govrsc.org The enzyme operates via a mechanism that involves the abstraction and subsequent re-addition of the proton at the α-carbon of the substrate. nih.gov

(S)-mandelate, the hydrolysis product of this compound, serves as a substrate for Mandelate Racemase. ebi.ac.uk The enzyme's active site is specifically structured to bind the mandelate anion. The carboxylate group of the substrate is crucial for binding as it ligates to the active site Mg²⁺ ion, which acts as a Lewis acid to help stabilize the negative charge of the intermediate and lower the pKa of the α-proton. rsc.org There is no scientific literature indicating that this compound itself acts as either a significant substrate or an inhibitor for Mandelate Racemase, as the ester functional group would prevent the necessary coordination with the catalytic metal ion.

Mandelate Racemase employs a two-base catalytic mechanism to achieve racemization. nih.govnih.gov In the conversion of (S)-mandelate to (R)-mandelate, two key amino acid residues in the active site, Lysine 166 (Lys 166) and Histidine 297 (His 297), perform distinct roles. ebi.ac.uk

Proton Abstraction: The ε-amino group of Lys 166 acts as a Brønsted base, abstracting the α-proton from (S)-mandelate. ebi.ac.uknih.gov This step is stereospecific for the (S)-enantiomer and results in the formation of a planar, high-energy aci-carboxylate (enolate) intermediate. nih.govnih.gov

Proton Donation: The imidazolium side chain of His 297, acting as a Brønsted acid, then donates a proton to the opposite face of the planar intermediate. ebi.ac.uk This stereospecific protonation yields the (R)-mandelate product.

For the reverse reaction, the conversion of (R)-mandelate to (S)-mandelate, the roles of these residues are swapped: His 297 acts as the Brønsted base to deprotonate the substrate, and Lys 166 acts as the Brønsted acid to re-protonate the intermediate. ebi.ac.uknih.gov

Mandelate Racemase is a remarkably proficient catalyst, stabilizing the altered substrate in the transition state by approximately 26 kcal/mol compared to the uncatalyzed reaction in solution. nih.govacs.orgroyalsocietypublishing.org This immense rate acceleration is achieved by precisely positioning catalytic groups and electrostatic interactions that stabilize the high-energy enolate intermediate, which resembles the transition state. nih.gov

Enzymes that provide such significant transition state stabilization are often potently inhibited by stable molecules that mimic the structure and charge distribution of the transition state or key intermediates. nih.gov A variety of such analogues have been studied for Mandelate Racemase, providing insight into the binding interactions that contribute to catalysis. acs.orgroyalsocietypublishing.org These inhibitors typically bind much more tightly than the substrate itself. Examples include benzohydroxamate, cupferron, and various substituted phenylboronic acids, which are believed to mimic the putative aci-carboxylate intermediate. nih.govnih.govdal.ca

Table 1: Inhibition Constants (Kᵢ) of Transition State Analogues for Mandelate Racemase

Kinetic Isotope Effects (KIEs) are a powerful tool for investigating enzyme mechanisms, particularly for identifying rate-determining steps. nih.gov In the context of racemases that operate via a 1,1-proton transfer, measuring a primary deuterium KIE (where the α-proton of the substrate is replaced with deuterium) can reveal whether the C-H bond cleavage event is rate-limiting. nih.govuiowa.edu

For a two-base mechanism like that of Mandelate Racemase, a significant primary KIE (kH/kD > 1) on Vmax or Vmax/Km would provide strong evidence that the abstraction of the α-proton by the Brønsted base (Lys 166 for the (S)-enantiomer) is at least partially rate-determining. nih.gov Such studies, combined with quantum mechanical modeling, are crucial for elucidating the precise nature of the transition state, which in turn informs the rational design of potent transition state analogue inhibitors. royalsocietypublishing.org

Interaction with (S)-Mandelate Dehydrogenase (MDH)

This compound serves as a substrate for (S)-Mandelate Dehydrogenase (MDH), a flavin mononucleotide (FMN)-dependent enzyme primarily found in bacteria such as Pseudomonas putida. wikipedia.org This enzyme catalyzes the oxidation of (S)-mandelate to benzoylformate as a key step in the mandelate metabolic pathway. wikipedia.org The interaction of this compound with MDH provides crucial insights into the enzyme's catalytic mechanism, particularly regarding substrate binding and the chemical steps of oxidation.

(S)-Mandelate Dehydrogenase from Pseudomonas putida exhibits a degree of flexibility in its substrate specificity, being capable of oxidizing not only its primary substrate, (S)-mandelate, but also its neutral esters, including this compound and ethyl (S)-mandelate. wikipedia.org Research indicates that the enzyme generally prefers larger substrates. mdpi.com

While this compound is a recognized substrate, its binding affinity to MDH is significantly lower than that of (S)-mandelate. wikipedia.org Studies have shown that the affinity for neutral esters is approximately 25 to 50-fold lower compared to the negatively charged (S)-mandelate. wikipedia.org This difference is attributed to the role of the substrate's carboxylate group in binding to the active site. An active site residue, Arginine 277 (Arg277), is crucial for binding the negatively charged (S)-mandelate but is not critical for the binding of the neutral methyl ester. wikipedia.org Despite the reduced binding affinity, the catalytic turnover rate (kcat) for this compound is comparable to that of (S)-mandelate, suggesting that once bound, the ester is oxidized efficiently. wikipedia.org

The enzyme's active site is a large pocket that can accommodate substrates with longer sidechains. mdpi.com For instance, it preferentially binds 2-hydroxyoctanoate over 2-hydroxybutyrate. mdpi.com This characteristic allows it to process various α-hydroxy acids, including esters of mandelate. mdpi.com

Table 1: Comparative Kinetic Parameters for (S)-Mandelate Dehydrogenase with Different Substrates This table is interactive. You can sort the columns by clicking on the headers.

| Substrate | kcat (s⁻¹) | Km (µM) | Notes |

|---|---|---|---|

| (S)-Mandelate | ~290 | ~160 | Primary substrate. Data for DCPIP as electron acceptor at pH 7.5, 20°C. |

| This compound | Comparable to (S)-mandelate | 25-50 fold higher than (S)-mandelate | Binding affinity is significantly lower, but turnover rate is similar. |

| 2-Hydroxyoctanoate | 0.5 | 750 | Example of a substrate with a longer sidechain. |

| 2-Hydroxyhexanoate | 0.34 | 4900 | Demonstrates preference for larger substrates. |

| 2-Hydroxybutanoate | 0.10 | - | Lower activity with smaller substrates. |

| 3-Indolelactate | 1.0 | - | Example of a substrate with beta unsaturation. |

The oxidation of (S)-mandelate and its esters by MDH is dependent on the cofactor Flavin Mononucleotide (FMN). wikipedia.org The reaction mechanism is a subject of detailed study and is understood to proceed through a multi-step process rather than a direct hydride transfer. wikipedia.orgnih.gov

Evidence strongly supports a mechanism involving the formation of a carbanion intermediate. wikipedia.orgnih.gov The reaction is initiated by the abstraction of the α-proton from the substrate by a catalytic base in the active site, identified as Histidine 274 (His274). nih.gov The resulting negative charge, or carbanion, is stabilized by delocalization to the carbonyl oxygen of the substrate. wikipedia.org This requirement for a carbonyl group explains why substrate analogues lacking this feature are not oxidized. wikipedia.org

Following the formation of the carbanion, the reaction proceeds through a charge-transfer complex, which has been observed during the oxidation of both (S)-mandelate and its neutral esters. wikipedia.org This electron-rich intermediate provides further evidence against a concerted hydride transfer mechanism. wikipedia.org The residue Arg277, while not essential for the initial binding of this compound, plays a critical role in stabilizing the negatively charged transition state for both the acid and its ester, highlighting its importance in the catalytic step itself. wikipedia.org The reduced FMN (FMNH₂) then transfers the electron pair to a component of the electron transport chain, such as ubiquinone. mdpi.com

(S)-Mandelate Dehydrogenase is a key enzyme in the mandelate pathway, which allows certain microorganisms, particularly soil bacteria of the genus Pseudomonas, to utilize mandelic acid and its derivatives as their sole source of carbon and energy. mdpi.com This metabolic capability is significant in environments where mandelic acid is available, often as a degradation product of the common plant glycoside amygdalin. mdpi.com

The pathway involves a series of enzymatic reactions that convert mandelate into central metabolic intermediates. The oxidation of (S)-mandelate to benzoylformate by MDH is one of the initial steps. Subsequent enzymes in the pathway further metabolize benzoylformate, eventually feeding into the tricarboxylic acid (TCA) cycle. The ability to metabolize mandelate esters like this compound suggests that these bacteria can likely hydrolyze the ester bond to release (S)-mandelate or that the dehydrogenase can act on the ester directly, broadening the range of carbon sources available to them.

Enzyme Kinetics and Inhibition Studies

The study of enzyme kinetics provides a quantitative understanding of the rates of enzyme-catalyzed reactions and the factors that affect them. For the oxidation of this compound by (S)-Mandelate Dehydrogenase (MDH), kinetic analyses reveal key aspects of the enzyme's efficiency and its interaction with substrates and inhibitors.

As established, while the turnover rate (kcat) for this compound is comparable to the enzyme's primary substrate, (S)-mandelate, its Michaelis constant (Km) is substantially higher, reflecting weaker binding affinity. wikipedia.org This relationship underscores the importance of the substrate's carboxylate group for optimal binding in the active site.

Inhibition studies are crucial for understanding enzyme mechanisms and for the development of specific inhibitors. Enzyme inhibitors can be classified based on their mode of action, primarily as competitive, noncompetitive, or uncompetitive.

Competitive inhibitors structurally resemble the substrate and bind to the active site, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

Noncompetitive inhibitors bind to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.

Uncompetitive inhibitors bind only to the enzyme-substrate complex.

In the context of (S)-Mandelate Dehydrogenase, several compounds have been studied as inhibitors. Notably, (R)-mandelate, the enantiomer of the substrate, acts as a competitive inhibitor. Its ability to bind to the active site without being catalytically turned over makes it an effective tool for studying the enzyme's active site architecture. Studies on the pH dependence of inhibition constants for competitive inhibitors have been instrumental in identifying key active site residues, such as His274 and Arg277. nih.gov While specific studies detailing the inhibition of this compound oxidation are not widely documented, the principles derived from the inhibition of MDH by other compounds are applicable. Any compound designed to inhibit the oxidation of this compound would likely target the mandelate binding site and act as a competitive inhibitor.

Advanced Analytical and Spectroscopic Characterization

Enantiopurity Determination

Enantiopurity, a measure of the excess of one enantiomer in a mixture, is a critical quality attribute for chiral compounds like Methyl (S)-(+)-mandelate. Various sophisticated methods are utilized for its determination.

Chiral Chromatography (HPLC, GC)

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for assessing the enantiomeric excess (ee) of this compound. The fundamental principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

In GC analysis, the enantiomers of methyl mandelate (B1228975) have been successfully separated on chiral stationary phases such as Astec® CHIRALDEX™ G-TA. For instance, on this gamma-cyclodextrin-based column, the S(+) enantiomer has been observed to elute before the R(-) enantiomer. sigmaaldrich.com The selection of the appropriate chiral stationary phase is paramount, as highlighted by the observation of elution order reversal on a different CSP, CHIRALDEX B-DP. sigmaaldrich.com

For HPLC, various types of CSPs have been developed and utilized for the resolution of mandelic acid and its derivatives, which is directly applicable to methyl mandelate. The choice of mobile phase composition, including the type of organic modifier and additives, is crucial for achieving optimal separation.

Table 1: GC Conditions for Enantiomeric Separation of Methyl Mandelate

| Parameter | Condition |

|---|---|

| Column | Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 μm |

| Oven Temperature | 140 °C |

| Detector | FID, 250 °C |

| Carrier Gas | Helium, 30 psi |

| Injector Temperature | 250 °C |

| Elution Order | 1. S(+)-methyl mandelate 2. R(-)-methyl mandelate |

The evolution of chiral stationary phases has been a driving force in the advancement of enantioselective chromatography. For the separation of mandelate derivatives, including this compound, a variety of CSPs have proven effective. These CSPs create a chiral environment where the transient diastereomeric complexes formed with the enantiomers have different energies, leading to their separation.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. For instance, a stationary phase based on cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica (B1680970) gel has been used for the chiral separation of mandelic acid and its derivatives. The interactions responsible for chiral recognition on such phases are believed to involve hydrogen bonding, π-π interactions, and dipole-dipole interactions between the analyte and the carbamate (B1207046) groups of the polysaccharide.

More recently, novel materials have been explored for the development of CSPs with high enantioselectivity. Chiral metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) have shown promise for the separation of racemic methyl mandelate. These materials offer highly ordered porous structures with tunable chiral environments, which can lead to excellent separation performance.

An alternative approach to chiral chromatography for determining enantiomeric excess is the use of chiral derivatizing agents (CDAs). This method involves the reaction of the enantiomeric mixture with an optically pure CDA to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard non-chiral chromatography (e.g., HPLC or GC) or NMR spectroscopy. nih.govnih.gov

For an analyte like this compound, which possesses a hydroxyl group, derivatization can be achieved by reacting this group with a suitable chiral reagent. An example of a widely used class of CDAs is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its acyl chloride. Reaction of methyl mandelate with Mosher's acid chloride would yield diastereomeric esters, which can then be analyzed.

While the term "acetylated mandelonitrile" is provided as an example, the more common approach for a hydroxyl-containing compound like methyl mandelate would be esterification with a chiral acid or reaction with a chiral isocyanate. The key is the formation of a covalent bond to a chiral auxiliary, enabling the differentiation of the original enantiomers. The reliability of this indirect method is contingent on the enantiomeric purity of the derivatizing agent itself and ensuring that no racemization or kinetic resolution occurs during the derivatization reaction. researchgate.net

Optical Rotation and Circular Dichroism (CD/ECD) Spectroscopy

Chiroptical spectroscopic methods, namely optical rotation and circular dichroism, are powerful non-destructive techniques for the characterization of chiral molecules like this compound. These methods rely on the differential interaction of chiral molecules with polarized light.

Optical rotation is the rotation of the plane of plane-polarized light by a chiral substance. The specific rotation, [α], is a characteristic physical property of a chiral compound. For this compound, a specific rotation value of [α]20/D +144° (c = 1 in methanol) has been reported, where the positive sign indicates that it is dextrorotatory.

Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. An electronic circular dichroism (ECD) spectrum is a plot of this difference in absorption versus wavelength and provides information about the absolute configuration and conformation of the molecule. nih.gov

The experimental acquisition of a CD/ECD spectrum involves passing alternating left and right circularly polarized light through a solution of the chiral compound and measuring the differential absorption. The resulting spectrum is a unique fingerprint for a particular enantiomer. nih.gov

The ECD spectrum of this compound is very similar to that of its parent compound, mandelic acid, which is expected as the chromophore is largely unchanged. rsc.org Experimental ECD spectra for both (S)- and (R)-methyl mandelate have been reported. These spectra show distinct Cotton effects, which are the characteristic positive or negative peaks in a CD spectrum. rsc.org For instance, the experimental ECD spectrum of S-methyl mandelate in water shows a notable positive Cotton effect around 220 nm and a negative one at shorter wavelengths. rsc.org The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample, making it a useful tool for quantifying enantiopurity. nih.gov

Table 2: Experimental ECD Spectral Data for Methyl Mandelate in Water

| Enantiomer | Wavelength (nm) | Sign of Cotton Effect |

|---|---|---|

| S-methyl mandelate | ~262 | Positive (low intensity) |

| S-methyl mandelate | ~220 | Positive |

| R-methyl mandelate | ~262 | Negative (low intensity) |

| R-methyl mandelate | ~220 | Negative |

In recent years, computational methods have become increasingly powerful in predicting the chiroptical properties of molecules. Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be used to predict the optical rotation and ECD spectra of a molecule with a given absolute configuration. nsf.govresearchgate.net

The computational prediction of the ECD spectrum of methyl mandelate has been performed and compared with experimental data. rsc.org These calculations can help in assigning the absolute configuration of a newly synthesized chiral molecule by matching the calculated spectrum of a known configuration with the experimental spectrum. However, accurate predictions require careful consideration of various factors, including the choice of the theoretical level (functional and basis set) and the treatment of conformational flexibility and solvent effects. nsf.gov For flexible molecules, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged spectrum based on the contributions of the most stable conformers.

Similarly, the specific optical rotation can be calculated using computational methods. nih.govchemrxiv.org The accuracy of these predictions has improved significantly, making them a valuable tool in stereochemical analysis. Challenges remain, particularly in accurately modeling the influence of the solvent on the optical rotation. nsf.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a chiral compound like this compound, NMR is particularly powerful for confirming its structure and determining its enantiomeric purity.

The determination of enantiomeric excess (ee) is critical in asymmetric synthesis and pharmaceutical applications. Enantiomers are spectroscopically indistinguishable under achiral conditions. However, in the presence of a chiral auxiliary, they can be differentiated. Chiral Shift Reagents (CSRs), also known as chiral solvating agents (CSAs), are used to create a diastereomeric environment in the NMR tube. researchgate.net These reagents interact non-covalently with the enantiomers of the analyte, forming transient diastereomeric complexes. researchgate.net Because diastereomers have different physical properties, the nuclei of the enantiomers in these complexes experience different magnetic environments and, therefore, resonate at different frequencies, leading to separate signals in the NMR spectrum. acs.org

The process involves adding a specific amount of the CSR to a solution of the enantiomerically enriched this compound. The resulting ¹H or ¹³C NMR spectrum will show two distinct sets of signals for certain protons or carbons, corresponding to the (S) and (R) enantiomers. The enantiomeric excess can then be calculated by integrating the corresponding signals. The choice of CSR is crucial and often involves species that can form hydrogen bonds or undergo other non-covalent interactions with the analyte. Optically active mandelic acid itself has been shown to be an excellent chiral shift reagent for determining the enantiomeric excess in other classes of compounds, such as cyanohydrins. rsc.org

Common classes of CSRs include:

Lanthanide complexes (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III))

Chiral acids or alcohols that can form hydrogen-bonded complexes.

Host-guest systems like cyclodextrins. researchgate.netnih.gov

The magnitude of the chemical shift difference (ΔΔδ) between the signals of the diastereomeric complexes depends on the strength and geometry of the interaction with the CSR.

Beyond one-dimensional ¹H and ¹³C NMR, a suite of advanced, multi-dimensional NMR techniques can be applied to unambiguously confirm the constitution and stereochemistry of this compound. researchgate.net These experiments reveal through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): This two-dimensional experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show a clear correlation between the alpha-proton (on the carbon bearing the hydroxyl group) and the protons of the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbons to which they are directly attached. This is invaluable for assigning carbon signals based on their known proton assignments. For instance, the signal for the methoxy (B1213986) protons (-OCH₃) would correlate with the methoxy carbon, and the alpha-proton signal would correlate with the alpha-carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). ipb.pt This is crucial for piecing together the molecular skeleton. For example, the methoxy protons would show a correlation to the carbonyl carbon (C=O), confirming the ester functionality.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY experiments can provide insights into the preferred conformation and confirm the relative stereochemistry of the molecule.

The following table summarizes expected correlations for this compound in advanced NMR experiments.

| Proton (¹H) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |

| Aromatic protons | Other aromatic protons | Aromatic carbons, Alpha-carbon |

| Alpha-proton (α-H) | Aromatic protons | Carbonyl carbon, Aromatic carbons (ipso and ortho) |

| Methoxy protons | None | Carbonyl carbon |

| Hydroxyl proton | None (or weak to α-H) | Alpha-carbon, Carbonyl carbon (sometimes observed) |

Structural Elucidation Techniques

X-ray crystallography is an experimental science used to determine the atomic and molecular structure of a crystal. wikipedia.org It provides the most definitive proof of molecular structure, including absolute stereochemistry, by generating a three-dimensional map of electron density. wikipedia.org The process involves three main steps: growing a high-quality single crystal, collecting diffraction data by irradiating the crystal with X-rays, and solving the structure from the resulting diffraction pattern. wikipedia.org

For this compound, a single-crystal X-ray analysis would yield precise data on:

Bond Lengths: The exact distances between bonded atoms (e.g., C=O, C-O, C-C).

Bond Angles: The angles between adjacent bonds.

Torsional Angles: The dihedral angles that define the molecule's conformation.

Absolute Stereochemistry: Unambiguous confirmation of the (S) configuration at the chiral center.

Intermolecular Interactions: Details of hydrogen bonding (involving the hydroxyl group) and other packing forces in the crystal lattice.

While a specific crystal structure for the (S)-enantiomer is not detailed in the provided search results, the Crystallography Open Database (COD) contains crystal structures for the related Methyl (R)-(-)-mandelate, demonstrating the feasibility and utility of this technique for this class of compounds. nih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. The NIST WebBook provides a reference electron ionization (EI) mass spectrum for methyl mandelate, which has a molecular weight of 166.17 g/mol . nist.govnih.gov

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace the pathways of molecules in chemical or biological systems. eurisotop.com By strategically replacing certain atoms in this compound with their heavier stable isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁸O for ¹⁶O), researchers can follow the fate of the label through a reaction or metabolic pathway. eurisotop.com

For example, if the carbonyl oxygen of this compound was labeled with ¹⁸O, the molecular ion peak in the mass spectrum would shift from m/z 166 to m/z 168. Analyzing the masses of the fragment ions would reveal which fragments retain the ¹⁸O label, providing insight into reaction mechanisms, such as ester hydrolysis or transesterification. This approach is fundamental in metabolomics and mechanistic organic chemistry. eurisotop.com

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. uni-siegen.de These techniques are excellent for identifying the functional groups present in a compound, as each group has characteristic vibrational frequencies. ksu.edu.sa IR spectroscopy measures the absorption of infrared radiation that causes a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in the molecule's polarizability. illinois.edu The two techniques are often complementary.

For this compound, vibrational spectroscopy provides a characteristic "fingerprint" that confirms its structure. The key functional groups and their expected vibrational frequencies are:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) | IR |

| Aromatic Ring | C-H stretch | 3000 - 3100 | IR, Raman |

| Aromatic Ring | C=C stretch | 1450 - 1600 | IR, Raman |

| Ester (C=O) | Carbonyl stretch | 1720 - 1750 | IR (strong), Raman |

| Ester (C-O) | C-O stretch | 1100 - 1300 | IR (strong) |

| Methyl Group (-CH₃) | C-H stretch | 2850 - 3000 | IR, Raman |

An IR spectrum for (S)-(+)-Methyl mandelate is available in chemical databases and would clearly show a broad absorption for the O-H stretch, a strong, sharp absorption for the C=O stretch of the ester, and multiple peaks corresponding to the aromatic ring and C-O bonds. chemicalbook.com

Computational Chemistry and Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netnih.gov It is widely applied to investigate the geometry, reaction energetics, and spectroscopic properties of organic compounds.

DFT calculations are instrumental in elucidating complex reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. This allows for the characterization of transition state geometries and the calculation of activation energy barriers, which are crucial for understanding reaction kinetics. researchgate.netosti.govsemanticscholar.org

For reactions involving Methyl (S)-(+)-mandelate, such as hydrolysis, transesterification, or enzymatic racemization, DFT can model the step-by-step bond-breaking and bond-forming processes. Researchers can identify the lowest energy reaction pathway by comparing the energy profiles of different proposed mechanisms. researchgate.net For instance, in an enzyme like mandelate (B1228975) racemase, QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which often use DFT for the QM region, are employed to model the reaction within the complex biological environment of the active site. umn.eduumn.edu The choice of functional and basis set is critical, with hybrid functionals like B3LYP often being used for their reliability in describing organic reactions. researchgate.netresearchgate.net

Below is a table representing common DFT functionals and basis sets used for reaction pathway analysis.

| Functional | Type | Basis Set | Typical Application |

| B3LYP | Hybrid GGA | 6-31G(d) | Geometry optimization and frequency calculations |

| M06-2X | Hybrid Meta-GGA | 6-311++G(d,p) | High-accuracy single-point energy calculations |

| PBE0 | Hybrid GGA | def2-TZVP | Calculation of reaction and activation energies |

| ωB97X-D | Range-Separated Hybrid | aug-cc-pVTZ | Systems with non-covalent interactions |

This table contains representative examples of DFT functionals and basis sets and their common applications in computational chemistry.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the properties of electronically excited states. epa.gov This makes it particularly well-suited for simulating spectroscopic data, such as Electronic Circular Dichroism (ECD) and Optical Rotation (OR), which are essential for determining the absolute configuration of chiral molecules like this compound.

The standard procedure for calculating an ECD spectrum using TD-DFT involves several steps:

Conformational Search: A thorough search for all possible low-energy conformers of the molecule is performed using molecular mechanics or semi-empirical methods.

Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using DFT with a suitable functional (e.g., B3LYP) and basis set.

TD-DFT Calculation: For each optimized conformer, the excitation energies and corresponding rotatory strengths are calculated using TD-DFT.

Spectrum Generation: The final theoretical ECD spectrum is generated by summing the contributions of each conformer, weighted by their Boltzmann population, and applying a broadening function (typically Gaussian) to the calculated "stick" spectrum.

The theoretical spectrum for the (S)-enantiomer is then compared with the experimental spectrum. A good match between the two confirms the absolute configuration of the synthesized or isolated compound. Various functionals, including PBE, B3LYP, and CAM-B3LYP, can be employed for these calculations. chalmers.se

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior, conformational changes, and intermolecular interactions of molecules like this compound.

MD simulations are a vital tool for understanding how a small molecule like this compound interacts with a biological target, such as an enzyme. By simulating the enzyme-ligand complex in a solvated environment, it is possible to observe the binding process, identify key interacting residues, and analyze the stability of the complex over time.

In the context of an enzyme like mandelate racemase from Pseudomonas putida, MD simulations can reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the substrate in the active site. researchgate.netresearchgate.net These simulations can model the subtle conformational changes in both the enzyme and the substrate upon binding, providing insights that are crucial for understanding the catalytic mechanism or for designing potent inhibitors. researchgate.net The data from these simulations can be used to calculate binding free energies, which quantify the affinity of the ligand for the enzyme.

The table below shows typical interactions that can be analyzed using MD simulations.

| Interaction Type | Key Residues/Atoms Involved | Typical Distance/Energy |

| Hydrogen Bond | Hydroxyl group of mandelate with Asp, His, Glu | 2.5 - 3.5 Å |

| Hydrophobic | Phenyl ring of mandelate with Leu, Val, Phe | N/A (Contact-based) |

| Electrostatic | Carboxylate group with Mg2+ cofactor, Arg, Lys | Varies |

This table illustrates the types of non-covalent interactions between a mandelate-like substrate and an enzyme active site that can be studied via MD simulations.

While a static crystal structure provides a single snapshot, molecules in solution are dynamic and exist as an ensemble of different conformations. MD simulations can map the conformational landscape of a flexible molecule like this compound by simulating its motion over time. nih.gov

By running simulations for nanoseconds to microseconds, a trajectory is generated that samples numerous molecular conformations. researchgate.net Analysis of this trajectory can reveal:

Rotamer Populations: The preferred rotational states (rotamers) around single bonds, such as the C-C bond connecting the phenyl and chiral centers.

Flexibility and Dynamics: Identification of rigid and flexible regions within the molecule.

This information is crucial for understanding how the molecule's shape influences its reactivity and its ability to bind to receptors or enzyme active sites. nih.govelifesciences.org

Quantum Chemical Calculations

Quantum chemical calculations encompass a range of methods based on the principles of quantum mechanics to compute the properties of molecules. nih.gov These methods provide a fundamental, first-principles approach to understanding chemical structures and reactions, with DFT being one of the most widely used techniques within this class. nih.govrsc.org

For this compound, quantum chemical calculations are essential for obtaining a variety of properties that are difficult or impossible to measure experimentally. Beyond the applications already discussed, these calculations can be used to determine:

Partial Atomic Charges: To understand the electrostatic potential and predict sites of nucleophilic or electrophilic attack.

Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into chemical reactivity and electronic transitions.

Vibrational Frequencies: Calculation of infrared (IR) spectra can aid in the structural characterization of the molecule.

Thermochemical Properties: Enthalpies of formation, Gibbs free energies, and entropies can be calculated to predict the thermodynamics of reactions.

These calculations rely on solving the Schrödinger equation, albeit with approximations. nih.gov The choice of method (e.g., Hartree-Fock, Møller-Plesset perturbation theory, or DFT) and basis set determines the accuracy and computational expense of the calculation. nih.gov The insights gained from these fundamental calculations underpin our understanding of the chemical behavior of this compound.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Density Functional Theory (DFT) is a common computational method used to investigate these characteristics. For mandelic acid and its derivatives, calculations, such as those performed using the B3LYP method with a 6-311++G(d,p) basis set, provide detailed information about the molecule's electronic landscape nih.gov.

Molecular Orbitals and Reactivity: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to predicting reactivity. The HOMO is the region from which an electron is most likely to be donated in a reaction (nucleophilic), while the LUMO is the region most likely to accept an electron (electrophilic).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. For mandelic acid derivatives, the presence of substituents on the phenyl ring can modulate this gap; for instance, adding hydroxyl or methoxy (B1213986) groups tends to decrease the aromaticity and can alter the electronic properties nih.gov.

Electrostatic Potential and Charge Distribution: Natural Bond Orbital (NBO) analysis can be used to calculate the charge distribution across the atoms of this compound nih.gov. This reveals the electrophilic and nucleophilic sites within the molecule. The carbonyl carbon of the ester group is expected to have a partial positive charge, making it susceptible to nucleophilic attack. Conversely, the oxygen atoms of the hydroxyl and carbonyl groups possess partial negative charges, marking them as potential sites for electrophilic attack or hydrogen bonding. An electrostatic potential map would visually represent these charged regions, providing a guide for predicting intermolecular interactions.

The following table summarizes key electronic properties calculated for mandelic acid, which serve as a baseline for understanding its methyl ester derivative.

| Property | Calculated Value (for Mandelic Acid) | Significance |

| HOMO Energy | Varies with solvent/substituents | Indicates the energy of the outermost electrons; relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Varies with solvent/substituents | Indicates the energy of the lowest empty orbital; relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Varies with solvent/substituents | Correlates with chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Dipole Moment | Varies with conformation | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Data conceptualized from findings on mandelic acid and its derivatives nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the structural or physicochemical properties of a series of compounds with their biological activities bio-hpc.eu. These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures.

The mandelic acid scaffold is a valuable component in medicinal chemistry, and its derivatives have been the subject of QSAR studies. A notable example involves a series of chiral mandelic acid derivatives containing a 1,3,4-oxadiazole thioether moiety, which were evaluated for their antifungal activity nih.gov.

In this study, 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to understand the structural requirements for antifungal potency. The key findings highlighted the importance of the stereochemistry, showing that compounds with the (S)-configuration, like this compound, generally exhibited significantly higher antifungal activity than their (R)-configuration counterparts nih.gov.

The CoMFA and CoMSIA models provided contour maps that visualized the regions around the molecule where different properties would enhance or diminish biological activity.

Steric Fields: Indicated that bulky substituents in certain positions could be favorable or unfavorable for activity.

Electrostatic Fields: Showed regions where positive or negative charges would increase binding affinity to the biological target.

Hydrophobic and H-bond Donor/Acceptor Fields (in CoMSIA): Provided further detail on the types of interactions crucial for activity.

The study confirmed that the (S)-enantiomer had a stronger ability to disrupt the mycelia of the fungus Gibberella saubinetii, leading to inhibited growth nih.gov. This demonstrates how QSAR modeling can provide a rational basis for designing more potent chiral compounds based on the mandelate scaffold.

| QSAR Model | Key Finding for Mandelic Acid Derivatives | Implication for Drug Design |

| 3D-QSAR (CoMFA/CoMSIA) | The (S)-configuration is critical for enhanced antifungal activity. nih.gov | Prioritizes the synthesis and testing of (S)-enantiomers for developing new antifungal agents. |

| 3D-QSAR (CoMFA/CoMSIA) | Specific steric, electrostatic, and hydrogen-bonding features are correlated with higher potency. nih.gov | Provides a predictive map to guide the modification of the mandelate scaffold to optimize biological activity. |

In Silico Screening and Design of New Catalysts or Inhibitors

The chiral structure of this compound makes it an attractive scaffold for the in silico design of new molecules with specific functions, such as enzyme inhibitors or asymmetric catalysts. Computational screening techniques allow for the rapid evaluation of large virtual libraries of compounds, identifying promising candidates before committing to costly and time-consuming laboratory synthesis.

Scaffold-Based Virtual Screening: In this approach, the this compound structure can be used as a query to search large chemical databases for structurally similar compounds that may possess a desired biological activity. Alternatively, the scaffold can serve as the core for building a virtual library of derivatives. These derivatives can then be computationally docked into the active site of a target protein (e.g., an enzyme) to predict their binding affinity and orientation. This process helps prioritize which new derivatives are most likely to be effective inhibitors researchgate.netmdpi.com.

Fragment-Based Drug Design: The mandelate moiety can also be used as a starting fragment in fragment-based design. Here, small molecules (fragments) that bind weakly to a biological target are identified and then computationally "grown" or linked together to create a more potent lead compound. The defined stereochemistry of this compound provides a rigid and well-defined starting point for orienting fragment growth in a specific direction within an enzyme's active site.

Design of Novel Catalysts: The principles of computational design can also be applied to develop new catalysts. For instance, the chiral environment provided by the mandelate scaffold can be exploited in the design of novel organocatalysts. Computational methods can model the transition states of potential reactions, helping to design a catalyst scaffold that preferentially stabilizes the transition state for a desired stereochemical outcome, thus leading to high enantioselectivity. Modern computational strategies combine machine learning and atomistic modeling to scaffold catalytic motifs within de novo designed proteins, a principle that could be adapted for small molecule catalyst design based on chiral scaffolds like mandelate biorxiv.org.

The general workflow for such a computational design project is outlined below:

| Step | Description | Relevant Computational Tools |

| 1. Target Identification | Identify an enzyme to inhibit or a reaction to catalyze. | Bioinformatics databases, literature review. |

| 2. Scaffold Selection | Choose this compound as the core chemical structure. | Chemical structure editors. |

| 3. Virtual Library Generation | Create a large set of virtual derivatives by adding various functional groups to the mandelate scaffold. | Library enumeration software. |

| 4. In Silico Screening/Docking | Computationally predict the binding of each derivative to the target protein's active site or model the catalytic reaction pathway. researchgate.net | Molecular docking software (e.g., AutoDock), QM/MM methods. |

| 5. Scoring and Ranking | Score the compounds based on predicted binding energy, fit, or reaction energy barriers and rank them from most to least promising. | Scoring functions within docking software. |

| 6. ADME/Tox Prediction | Analyze the top-ranked candidates for their likely absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to filter out unsuitable compounds. mdpi.com | ADMET prediction software (e.g., SwissADME). |

| 7. Synthesis and Testing | Synthesize the most promising candidates in the laboratory for experimental validation. | N/A |

Applications in Advanced Chemical Synthesis

Role as a Chiral Building Block in Pharmaceutical Synthesis

The demand for single-enantiomer drugs has grown significantly, as the pharmacological activity of a chiral molecule often resides in only one of its enantiomers, while the other may be inactive or even cause adverse effects. Methyl (S)-(+)-mandelate is a valuable intermediate in this context, providing a readily available source of 'S' chirality for the construction of complex molecular architectures.

This compound is employed in the synthesis of various chiral active pharmaceutical ingredients (APIs) and their intermediates. Its ester and hydroxyl functionalities allow for a range of chemical transformations while preserving the integrity of the chiral center.

(S)-(-)-2-hydroxy-1,2,2-triphenylethyl acetate (B1210297), a notable chiral auxiliary, can be synthesized from this compound. The synthesis involves the reaction of this compound with an excess of phenylmagnesium bromide, a Grignard reagent. In this reaction, the Grignard reagent adds to the ester carbonyl group twice. The initial reaction forms a ketone, which then rapidly reacts with a second equivalent of the Grignard reagent. This process leads to the formation of (S)-(-)-1,1,2-triphenyl-1,2-ethanediol after an acidic workup. Subsequent selective acetylation of the less sterically hindered primary hydroxyl group yields the final product, (S)-(-)-2-hydroxy-1,2,2-triphenylethyl acetate google.com. The enantiomeric compound, (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate, is prepared using the same procedure but starting with the enantiomeric methyl (R)-(-)-mandelate google.com.

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are significant structural motifs in medicinal chemistry and materials science nih.govrsc.org. The incorporation of chirality into these rigid structures can lead to unique properties. Chiral building blocks are essential for the asymmetric synthesis of these complex molecules. While this compound represents a versatile chiral precursor, specific, widely adopted applications of it as the primary chiral source in the synthesis of complex polycyclic aromatic compounds are not extensively detailed in prominent research literature. The synthesis of such compounds often involves methods like palladium-catalyzed annulation or cyclodehydrogenation reactions where chirality is introduced through other means rsc.orgvt.edu.

The chiral mandelate (B1228975) structure is instrumental in producing enantiomerically pure precursors for drugs like fluoxetine and atomoxetine (an analogue of tomoxetine). The primary method used is classical resolution, where (S)-(+)-mandelic acid, the parent acid of this compound, is used as a chiral resolving agent.

For instance, in the synthesis of atomoxetine, racemic tomoxetine is treated with (S)-(+)-mandelic acid. This reaction forms two diastereomeric salts. The (R)-(-)-tomoxetine (S)-(+)-mandelate salt, being less soluble in specific solvent systems, precipitates from the solution, allowing for its separation from the more soluble (S)-(+)-tomoxetine (S)-(+)-mandelate salt epo.orggoogleapis.com. This diastereomeric salt is a key intermediate which, after separation, is treated with a base to liberate the enantiomerically pure (R)-(-)-tomoxetine, the desired enantiomer for atomoxetine google.com. A similar resolution strategy using the appropriate mandelic acid enantiomer can be applied to intermediates in the synthesis of enantiomerically pure fluoxetine google.com. This process highlights the critical role of the mandelate's chiral scaffold in accessing single-enantiomer drug substances google.com.

This compound plays a pivotal role as a chiral auxiliary in the enantioselective synthesis of aryltetralin lignans, a class of natural products known for their potent cytotoxic and antitumor activities acs.org.

The asymmetric synthesis of (-)-deoxypodophyllotoxin and (-)-neopodophyllotoxin has been successfully achieved using this compound as a chiral auxiliary acs.org. The key step in this synthesis is a Diels-Alder cycloaddition reaction. A fumarate derivative of this compound acts as the dienophile. This chiral dienophile reacts with an o-quinodimethane generated in situ, leading to the formation of a cycloadduct with high diastereoselectivity acs.org.

The mandelate group directs the facial selectivity of the cycloaddition, establishing the correct stereochemistry in the resulting aryltetralin skeleton. After the reaction, the chiral auxiliary is cleaved from the cycloadduct and can be recovered. The resulting intermediate is then converted through a series of subsequent steps into the target natural products, (-)-deoxypodophyllotoxin or (-)-neopodophyllotoxin, in high optical purity acs.org. This strategy showcases the effectiveness of this compound in controlling stereochemistry in complex synthetic sequences.

| Reaction Type | Chiral Component | Reactants | Key Product | Final Products |

| Diels-Alder Cycloaddition | Fumarate of Methyl (S)-mandelate (Chiral Auxiliary) | α-hydroxy-α-aryl-o-quinodimethane and Fumarate of Methyl (S)-mandelate | Endo cycloadduct | (-)-Deoxypodophyllotoxin, (-)-Neopodophyllotoxin |

Enantioselective Synthesis of Aryltetralin Derivatives

: Chiral Resolution Agent

Chiral resolution is a critical process for separating racemic mixtures into their constituent enantiomers. While the parent compound, (S)-mandelic acid, is more commonly used directly for certain resolution types, this compound offers unique pathways for chiral separation, particularly for racemic alcohols.

Resolution of Racemic Alcohols and Amines

This compound is employed in the resolution of racemic mixtures, a process that allows chemists to isolate specific enantiomers for more targeted applications. chemimpex.com The resolution of racemic alcohols can be achieved through a process called kinetic resolution, often involving transesterification. In this method, an enzyme, typically a lipase (B570770), selectively catalyzes the reaction between this compound and one enantiomer of a racemic alcohol at a much faster rate than the other.

This differential reaction rate allows for the separation of the faster-reacting alcohol enantiomer, which is converted into a new diastereomeric ester, from the unreacted, slower-reacting alcohol enantiomer. This enzymatic approach is valued for its high selectivity and operation under mild conditions.

For the resolution of racemic amines, the more direct and common method involves the use of the parent carboxylic acid, (S)-mandelic acid, rather than its methyl ester.

Formation of Diastereomeric Salts for Separation

The most prevalent method for resolving racemic amines involves their reaction with a chiral acid to form diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility. (S)-mandelic acid is a classic resolving agent for this purpose. It reacts with a racemic amine to create a pair of diastereomeric salts: [(S)-acid·(R)-amine] and [(S)-acid·(S)-amine].

Table 1: Diastereomeric Salt Formation for Chiral Resolution

| Step | Process | Reactants | Products | Separation Principle |

| 1 | Salt Formation | Racemic Amine [(R/S)-Amine] + (S)-Mandelic Acid | Diastereomeric Salts [(S)-Acid·(R)-Amine] and [(S)-Acid·(S)-Amine] | N/A |

| 2 | Separation | Mixture of Diastereomeric Salts | Isolated Diastereomeric Salt (e.g., [(S)-Acid·(R)-Amine]) | Differential Solubility / Fractional Crystallization |

| 3 | Liberation | Isolated Diastereomeric Salt + Base | Pure Enantiomer [(R)-Amine] + Salt of (S)-Mandelic Acid | Acid-Base Reaction |

Advanced Materials and Fine Chemicals

The utility of this compound extends beyond resolution to its use as a foundational component in the synthesis of specialized polymers and fine chemicals, where its inherent chirality dictates the properties of the final product.

Precursor for Chiral Polymers and Ligands

This compound and its parent acid are excellent sources of chirality for constructing advanced materials like chiral coordination polymers (CPs) and metal-organic frameworks (MOFs). deakin.edu.au These materials are of significant interest for applications in enantioselective recognition, sensing, and separation. deakin.edu.au

In the synthesis of these polymers, the mandelate moiety is incorporated into the polymer backbone. The hydroxyl and carboxylate groups of mandelic acid (often derived from the hydrolysis of the methyl ester) can coordinate with metal ions, while the phenyl group can participate in stacking interactions, leading to the formation of stable, ordered, and chiral three-dimensional structures. The specific (S) configuration of the mandelate precursor is transferred to the polymer, resulting in a macromolecule with a defined helical or chiral structure. Such chiral polymers are crucial in the development of materials for asymmetric catalysis and chiral chromatography.

Applications in the Flavor and Fragrance Industry (Excluding specific formulations)

This compound is utilized as a flavoring agent and fragrance component due to its pleasant aroma. chemimpex.comsmolecule.com As a white crystalline solid, it possesses a distinct fragrance that makes it a valuable ingredient in the formulation of food and cosmetic products. chemimpex.com The volatility and odor profile of an organic compound are determined by its molecular structure, and for chiral molecules like this compound, the specific enantiomer can influence the sensory perception. Its application in this industry leverages its aromatic properties to enhance the sensory profiles of various consumer products. chemimpex.com

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀O₃ scbt.com |

| Molecular Weight | 166.17 g/mol scbt.com |

| Appearance | White to off-white crystalline powder/solid chemimpex.com |

| Melting Point | 56-58 °C sigmaaldrich.com |

| Optical Rotation | [α]20/D +144°, c = 1 in methanol (B129727) sigmaaldrich.com |

| Application Areas | Chiral Building Block, Resolution Agent, Precursor for Polymers, Flavor & Fragrance chemimpex.comdeakin.edu.auscbt.com |

Biological and Biotechnological Research Applications Excluding Therapeutic/dosage

Substrate and Probe in Enzyme Mechanism Studies

The unique chemical structure of Methyl (S)-(+)-mandelate makes it an ideal candidate for investigating the mechanisms of several key enzymes involved in mandelate (B1228975) metabolism.

This compound has been instrumental in studies of mandelate racemase and (S)-mandelate dehydrogenase (MDH), enzymes central to the mandelate metabolic pathway. Research has shown that methyl and ethyl esters of (S)-mandelic acid act as substrates for MDH isolated from Pseudomonas putida. nih.gov Although the binding affinity for these neutral esters is lower than for the negatively charged (S)-mandelate, they are oxidized at comparable rates. nih.gov This finding is crucial for understanding the enzyme's reaction mechanism, suggesting that the catalytic process is not solely dependent on the charge of the substrate.

The oxidation of these uncharged esters to an uncharged product provides evidence against a simple hydride transfer mechanism and supports the formation of a transient carbanion/ene(di)olate intermediate. nih.gov Studies on MDH have identified key amino acid residues, such as Arg277, that are critical for transition state stabilization during the oxidation of both (S)-mandelate and its esters. nih.gov Furthermore, the enzyme exhibits a preference for substrates with beta unsaturation, a characteristic present in mandelate and its esters. wikipedia.org

Table 1: Kinetic Parameters of (S)-Mandelate Dehydrogenase with Different Substrates

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| (S)-Mandelate | 45 ± 2 | 100 ± 10 | 4.5 x 10⁵ |

| Methyl (S)-mandelate | 30 ± 1 | 5000 ± 500 | 6.0 x 10³ |

| Ethyl (S)-mandelate | 50 ± 3 | 2500 ± 300 | 2.0 x 10⁴ |

Data sourced from studies on (S)-Mandelate Dehydrogenase from Pseudomonas putida. nih.gov

The metabolism of mandelate and its derivatives, including this compound, is a key feature of the metabolic versatility of microorganisms like Pseudomonas putida. This bacterium can utilize mandelic acid as a sole source of carbon and energy through the mandelate pathway. wikipedia.orgresearchgate.net The initial steps of this pathway involve the conversion of (R)-mandelate to (S)-mandelate by mandelate racemase, followed by the oxidation of (S)-mandelate to benzoylformate by (S)-mandelate dehydrogenase. researchgate.netillinois.edu The fact that methyl (S)-mandelate is a substrate for MDH indicates that this ester can be channeled into this central metabolic route. nih.govwikipedia.org

The genes encoding the enzymes of the mandelate pathway in P. putida, including mandelate racemase (mdlA) and (S)-mandelate dehydrogenase (mdlB), are organized in an operon, suggesting a coordinated regulation of their expression. illinois.edu The study of how compounds like this compound are processed by these enzymes provides a clearer picture of the metabolic flux and regulatory control within this pathway.

Biocatalyst Development

The enantioselective properties of enzymes that act on mandelate esters have been harnessed for the development of novel biocatalysts with applications in chemical synthesis.

Researchers have successfully engineered microorganisms to achieve the enantioselective production of valuable chiral compounds using racemic methyl mandelate as a starting material. One notable approach involves displaying lipase (B570770) on the cell surface of Escherichia coli. This engineered biocatalyst can efficiently hydrolyze racemic methyl mandelate, leading to the production of optically pure (S)-mandelic acid with an enantiomeric excess of 99%. researchgate.net This whole-cell biocatalyst approach offers advantages in terms of enzyme stability and ease of separation from the reaction mixture.

The enantioselectivity (E value) of this cell surface-displayed lipase system was determined to be 292, significantly higher than that of the crude or cross-linked lipase, demonstrating the effectiveness of this bioengineering strategy. researchgate.net Such systems are promising for the industrial production of enantiopure mandelic acid and its derivatives.

Table 2: Enantioselective Hydrolysis of Racemic Methyl Mandelate

| Biocatalyst | Product | Enantiomeric Excess (ee) | E value |

| Cell surface-displayed lipase on E. coli | (S)-Mandelic acid | 99% | 292 |

Data from a study on the chiral resolution of racemic methyl mandelate. researchgate.net

Biochemical Pathways and Regulation

The study of how mandelate and its esters are metabolized provides valuable insights into the regulation of biochemical pathways in microorganisms. In Pseudomonas aeruginosa, the enzymes of the mandelate pathway are inducible. nih.gov L(+)-mandelate dehydrogenase, the first enzyme in the pathway, is induced by its substrate. nih.gov The subsequent enzymes, benzoylformate decarboxylase and benzaldehyde (B42025) dehydrogenase, are induced by benzoylformate, the product of the first reaction. nih.gov Given that this compound can be converted to benzoylformate via (S)-mandelate dehydrogenase, it is plausible that it can indirectly lead to the induction of the downstream enzymes in the pathway. This highlights the intricate regulatory networks that control metabolic pathways in response to the availability of different carbon sources.

Influence on Enzyme Activity and Gene Expression

This compound serves as a valuable tool in biochemical research for investigating enzyme activity, particularly in the context of stereoselective enzymatic reactions. Its primary application in this area is as a substrate for enzymes, most notably lipases, in kinetic resolution studies.